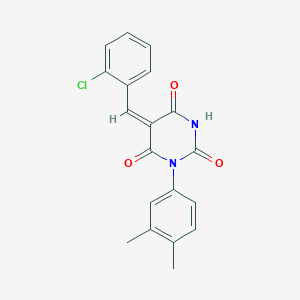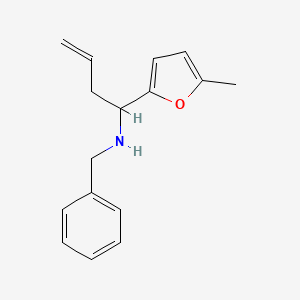![molecular formula C19H17BrN2 B4894531 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile, also known as BPAP, is a chemical compound that belongs to the group of acrylonitrile derivatives. BPAP has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders.
作用機序
The exact mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile may exert its effects by modulating the activity of dopamine, serotonin, and glutamate receptors in the brain. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the expression of BDNF and to enhance neurogenesis in the hippocampus. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to improve cognitive function, reduce anxiety, and improve mood in animal models.
実験室実験の利点と制限
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been shown to have low toxicity and has not been associated with any significant side effects in animal models. However, one limitation of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile is that it is not very soluble in water, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. One area of research is the development of more potent and selective analogs of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile. Another area of research is the investigation of the potential therapeutic uses of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile and its effects on the brain and behavior.
合成法
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile can be synthesized using a variety of methods, including the reaction of 3-bromophenylboronic acid and 4-(1-pyrrolidinyl)phenylboronic acid with acrylonitrile under palladium-catalyzed conditions. Another method involves the reaction of 3-bromophenylacetonitrile and 4-(1-pyrrolidinyl)benzaldehyde in the presence of a base.
科学的研究の応用
2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has been studied for its potential as a psychoactive drug and for its pharmacological properties in the treatment of neurological disorders. It has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in animal models. 2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2/c20-18-5-3-4-16(13-18)17(14-21)12-15-6-8-19(9-7-15)22-10-1-2-11-22/h3-9,12-13H,1-2,10-11H2/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDVGEZWVKXEAY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-bromophenyl)-3-(4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N-[(1-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B4894479.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)